Deoxyviolacein

Descripción general

Descripción

Synthesis Analysis

Deoxyviolacein can be produced heterologously in Escherichia coli strains engineered to express the deoxyviolacein biosynthetic gene cluster, utilizing glycerol as a carbon source for production. Modifications in the biosynthetic pathway, such as the optimization of tryptophan and related pathways, can significantly increase its production levels. For example, strains have been developed to produce deoxyviolacein at concentrations up to 320 mg/L in shake flask cultures and 1.6 g/L in fed-batch processes with high purity levels exceeding 99.5% (Rodrigues et al., 2013; Rodrigues et al., 2014).

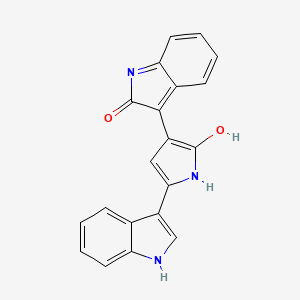

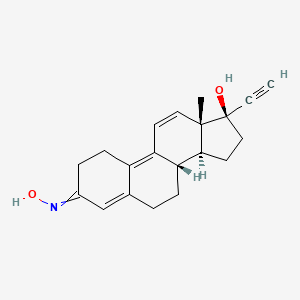

Molecular Structure Analysis

The molecular structure of deoxyviolacein has been detailed through spectroscopic properties analysis, revealing its bis-indole nature with specific absorption characteristics influenced by its chromophore. Deoxyviolacein and related compounds, such as violacein, share a common structural motif but differ in their oxygenation levels and consequent spectral properties (Laatsch et al., 1984).

Chemical Reactions and Properties

The biosynthesis of deoxyviolacein involves the sequential action of enzymes encoded by genes from the vioA to vioE cluster, transforming tryptophan through a series of reactions into deoxyviolacein. The pathway showcases a complex interplay of reactions leading to its distinctive structure and biological activities (Bilsland et al., 2018).

Physical Properties Analysis

The physical properties of deoxyviolacein, including its solubility and stability, are essential for its extraction and purification from microbial cultures. Techniques such as column chromatography using specific solvent systems have been optimized for the effective separation and purification of deoxyviolacein, highlighting its distinct physical characteristics (Nemer et al., 2023).

Chemical Properties Analysis

Deoxyviolacein's chemical properties, particularly its interaction with biological systems, underpin its antibacterial, antiviral, and antitumor activities. Its effectiveness against various pathogens and cancer cells can be attributed to its chemical structure, which enables it to interfere with cellular processes in these organisms. The presence of a hydroxyl group in related compounds significantly influences their bioactivity, demonstrating the critical role of specific functional groups in deoxyviolacein's chemical behavior (Wang et al., 2012).

Aplicaciones Científicas De Investigación

Antitumor Drug Production : A study by Rodrigues et al. (2014) in "Biotechnology and Bioengineering" described the heterologous production of deoxyviolacein in Escherichia coli for use as an antitumor drug. This research highlighted the biological activity of deoxyviolacein against tumors, gram-positive bacteria, and fungal plant pathogens (Rodrigues et al., 2014).

Therapeutics Against Pathogenic Bacteria and Viruses : In "Metabolic Engineering," Rodrigues et al. (2013) discussed the production of deoxyviolacein in E. coli, highlighting its potential as a therapeutic against pathogenic bacteria, viruses, and tumor cells (Rodrigues et al., 2013).

Analytical Development and Strain Comparison : A study by Rodrigues et al. (2012) in "Biotechnology Letters" developed an HPLC method for the separation and quantification of violacein and deoxyviolacein, providing valuable insights into their production and potential applications (Rodrigues et al., 2012).

Cloning and Heterologous Expression : Brady et al. (2001) in "Organic Letters" reported on the cloning and heterologous expression of the deoxyviolacein biosynthetic gene cluster, illustrating the potential of deoxyviolacein in various biomedical applications (Brady et al., 2001).

Pathway Redesign for Biosynthesis : Jiang et al. (2012) in "Applied Microbiology and Biotechnology" focused on the biosynthetic system for producing pure deoxyviolacein, highlighting its significant inhibition of hepatocellular carcinoma cell proliferation (Jiang et al., 2012).

Intermediate-Sensor Assisted Push-Pull Strategy : Fang et al. (2016) in "Metabolic Engineering" developed a new strategy for optimizing the deoxyviolacein biosynthetic pathway, increasing the deoxyviolacein titer significantly, which is important for its industrial production (Fang et al., 2016).

Antiplasmodial and Trypanocidal Activity : Bilsland et al. (2018) in "BMC Biotechnology" investigated the biological activity of deoxyviolacein against Plasmodium and Trypanosoma, proposing its potential in antiparasite drug development (Bilsland et al., 2018).

Antimicrobial Activities : Wang et al. (2012) in the "Biochemical Engineering Journal" studied the antimicrobial activities of deoxyviolacein, demonstrating its effectiveness against various bacteria and phytopathogenic fungi (Wang et al., 2012).

Fermentation and Fungal Elicitation for Enhanced Production : Frediansyah et al. (2022) in "Fermentation" explored the effect of culture conditions on the production of deoxyviolacein, providing insights into optimizing its production in microbes (Frediansyah et al., 2022).

Engineering Living Hydrogels for Drug Release : Sankaran et al. (2018) developed a living hydrogel with engineered E. coli for controlled release of deoxyviolacein, demonstrating its potential in localized and tunable drug delivery (Sankaran et al., 2018).

Propiedades

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyviolacein | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)